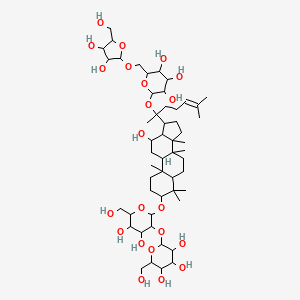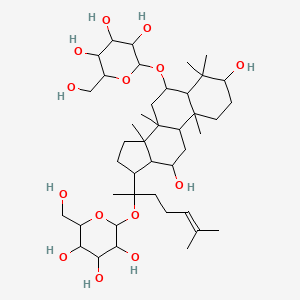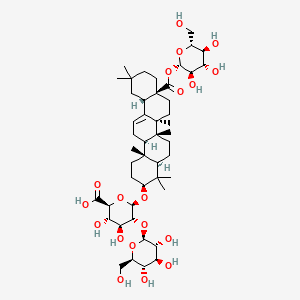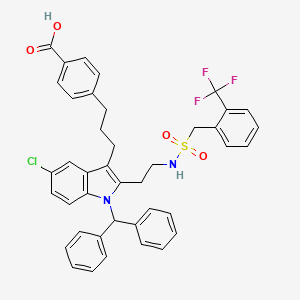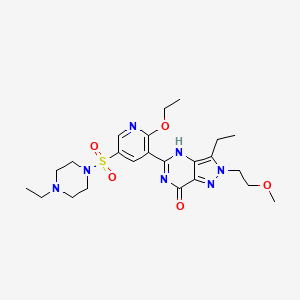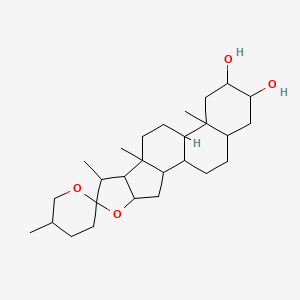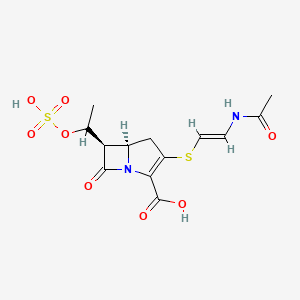
D-Glucosaminsulfat
Übersicht
Beschreibung
D-Glucosamine sulfate is a natural sugar found in and around the fluid and tissues that cushion your joints . It is also found in the hard covering of shellfish . Glucosamine sulfate supplements are often made using shellfish, but the substance can also be made in a laboratory . It is part of the structure of two polysaccharides, chitosan and chitin .
Synthesis Analysis
Glucosamine is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat . A study has reported the use of NMR spectroscopic method for the determination of chondroitin sulfate and glucosamine in dietary supplements .Molecular Structure Analysis
The molecular formula of D-Glucosamine sulfate is C6H13NO5 . It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids .Chemical Reactions Analysis
The NMR spectroscopic method was established, compared, and validated for the determination of chondroitin sulfate and glucosamine in dietary supplements . The NMR method was extended to the analysis of methylsulfonylmethane, adulterant maltodextrin, acetate, and inorganic ions .Physical And Chemical Properties Analysis
D-Glucosamine sulfate is a solid substance . Its molar mass is 179.172 g·mol −1 . It has a density of 1.563 g/mL . The melting point is 150 °C (302 °F; 423 K) .In Vivo
D-Glucosamine sulfate has been studied in a variety of animal models, including rats, mice, and rabbits. In these studies, D-Glucosamine sulfate has been found to have anti-inflammatory, anti-oxidant, and immunomodulatory effects. It has also been found to have a protective effect against various types of tissue damage, including liver, kidney, and cartilage damage.
In Vitro
In vitro studies have also been conducted to evaluate the effects of D-Glucosamine sulfate. In these studies, D-Glucosamine sulfate has been found to have anti-inflammatory, anti-oxidant, and immunomodulatory effects. It has also been found to have a protective effect against various types of cell damage, including DNA damage, oxidative stress, and apoptosis.
Wirkmechanismus
Target of Action
D-Glucosamine sulfate primarily targets the cartilage and synovial fluid in joints . It plays a crucial role in the synthesis of glycosaminoglycans, key components of joint cartilage, and thus helps maintain the structural integrity of the joints .
Mode of Action
D-Glucosamine sulfate interacts with its targets by providing a building block for the synthesis of glycosaminoglycans . It also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 . Furthermore, it enhances the synthesis of proteoglycans that retard cartilage degradation and improve joint function .
Biochemical Pathways
D-Glucosamine sulfate affects several biochemical pathways. It lowers the expression of p38 MAPK and c-Jun N-terminal kinase (JNK) and elevates the extracellular signal-regulated kinase 1/2 (ERK-1/2) expression in the cartilage . These changes in signaling pathways contribute to the anti-inflammatory and chondroprotective effects of D-Glucosamine sulfate .
Pharmacokinetics
After oral administration, approximately 90% of D-Glucosamine sulfate is absorbed . The current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . This could explain the variable clinical outcomes observed in different individuals .
Result of Action
The administration of D-Glucosamine sulfate can slow the progression of osteoarthritis and relieve symptoms of joint pain . It promotes cell proliferation and differentiation, contributing to wound healing . Additionally, it has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Action Environment
The action of D-Glucosamine sulfate can be influenced by various environmental factors. For instance, it can bind to the cell membrane electrically to protect against tissue damage . The prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using D-Glucosamine sulfate . This suggests that the cellular environment and membrane stability can significantly influence the efficacy of D-Glucosamine sulfate .
Biologische Aktivität
D-Glucosamine sulfate has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and immunomodulatory effects. It has also been found to have a protective effect against various types of tissue damage, including liver, kidney, and cartilage damage.
Biochemical and Physiological Effects
D-Glucosamine sulfate has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the synthesis and degradation of D-Glucosamine sulfates, thus affecting the biosynthesis of these molecules. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10 and TGF-β.
Vorteile Und Einschränkungen Für Laborexperimente
The use of D-Glucosamine sulfate in laboratory experiments has several advantages. It is a naturally occurring compound, so it is relatively safe and non-toxic. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, so it must be dissolved in organic solvents, such as dimethyl sulfoxide (DMSO). Additionally, it is not stable in the presence of light or oxygen, so it must be stored in dark, airtight containers.
Zukünftige Richtungen
The potential therapeutic applications of D-Glucosamine sulfate are still being investigated. Future research should focus on further elucidating the pharmacodynamic properties of D-Glucosamine sulfate, as well as its potential therapeutic applications in various diseases. Additionally, further studies should focus on the safety and efficacy of D-Glucosamine sulfate in humans, as well as its potential interactions with other drugs. Finally, further research should focus on the development of new methods for synthesizing and delivering D-Glucosamine sulfate in order to improve its bioavailability and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
Zellmembranstabilität
D-Glucosamin trägt zur Stabilität der Zellmembran bei . Es steuert biologische Reaktionen und schützt sowohl Zellen als auch Gewebe . Positiv geladene Aminogruppen von D-Glucosamin können die Zellmembran elektrisch binden, um Gewebeschäden zu schützen .
Regenerative Medizin
D-Glucosamin hat spezifische Anwendungen in der regenerativen Medizin . Es kann die Wundheilung beschleunigen, indem es die Zellproliferation und -differenzierung fördert .
Antioxidative Aktivität
D-Glucosamin hat Superoxid-/Hydroxylradikal-scavenging-Aktivitäten . Es hat eine starke chelatisierende Wirkung auf Eisen(II)-Ionen und erhöht den reduzierten Glutathion-Spiegel, um die Aktivität gegen intrazellulären oxidativen Stress zu fördern .
Schmerzlinderung
D-Glucosamin bindet an Natriumkanäle, was zu einer längeren Öffnungszeit führt, was die Schmerzlinderung erklären könnte .
Behandlung von Arthrose
Die orale Anwendung von D-Glucosaminsulfat kann bei Menschen mit Arthrose des Knies eine gewisse Schmerzlinderung bewirken . Einige Untersuchungen zeigen, dass es auch dazu beitragen kann, den Gelenkverschleiß des Knies im Zusammenhang mit Arthrose zu verlangsamen .
Behandlung von rheumatoider Arthritis
This compound wurde eingehend auf sein Potenzial zur Behandlung von Symptomen und Krankheitsverlauf im Zusammenhang mit rheumatoider Arthritis untersucht .
Behandlung von Osteoporose
This compound hat Potenzial bei der Behandlung des Krankheitsverlaufs im Zusammenhang mit Osteoporose .
Glykosaminoglykan-Biosynthese
D-Glucosamin induziert die Produktion von Hyaluronsäure und gelangt direkt in den biosynthetischen Weg der Glykosaminoglykane (GAG) für die Produktion von Hyaluronsäure, Keratansulfat und sulfatierten GAGs .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNPLIQZJCYWLE-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14999-43-0 | |
| Record name | D-Glucose, 2-amino-2-deoxy-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14999-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30944241 | |
| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29031-19-4, 216447-61-9 | |
| Record name | Glucosamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29031-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029031194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucosamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



